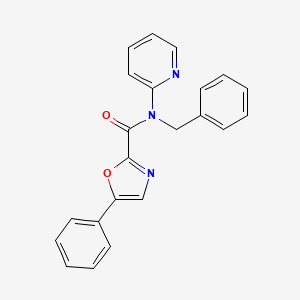

N-benzyl-5-phenyl-N-(pyridin-2-yl)oxazole-2-carboxamide

Description

Properties

IUPAC Name |

N-benzyl-5-phenyl-N-pyridin-2-yl-1,3-oxazole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17N3O2/c26-22(21-24-15-19(27-21)18-11-5-2-6-12-18)25(20-13-7-8-14-23-20)16-17-9-3-1-4-10-17/h1-15H,16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGJDGKYRJZHGSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)C3=NC=C(O3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-5-phenyl-N-(pyridin-2-yl)oxazole-2-carboxamide typically involves the formation of the oxazole ring followed by the introduction of the benzyl, phenyl, and pyridinyl groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of a benzylamine derivative with a phenylacetic acid derivative in the presence of a dehydrating agent can lead to the formation of the oxazole ring. Subsequent reactions with pyridine derivatives can introduce the pyridinyl group.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-5-phenyl-N-(pyridin-2-yl)oxazole-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-benzyl-5-phenyl-N-(pyridin-2-yl)oxazole-2-carboxamide has several scientific research applications:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of N-benzyl-5-phenyl-N-(pyridin-2-yl)oxazole-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. For example, it may bind to a receptor and block its activity, thereby preventing a biological response.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

The compound’s oxazole core is shared with derivatives like 5-phenyl-N-(pyridin-2-yl)oxazole-2-carboxamide and N-benzyl-5-methyloxazole-2-carboxamide . Key differences lie in substituent effects:

- Pyridinyl vs.

- Benzyl vs.

Computational Insights

DFT-based studies, as exemplified by the Colle-Salvetti correlation-energy formula, are critical for evaluating electronic properties. For example:

- Electron Density and Kinetic Energy : Substituted oxazoles exhibit varied electron density distributions, affecting reactivity. The benzyl and pyridinyl groups in the target compound likely increase local polarization compared to methyl-substituted analogs .

Crystallographic Data

SHELX software, widely used for small-molecule refinement, enables structural comparisons.

- Bond Lengths and Angles : Oxazole C–O and C–N bonds typically range from 1.36–1.38 Å and 1.30–1.32 Å, respectively. Substituents like benzyl may induce slight distortions due to steric effects .

Table 1: Key Parameters of N-benzyl-5-phenyl-N-(pyridin-2-yl)oxazole-2-carboxamide and Analogs

| Parameter | Target Compound | 5-Phenyl-N-(pyridin-2-yl)oxazole-2-carboxamide | N-Benzyl-5-methyloxazole-2-carboxamide |

|---|---|---|---|

| Molecular Weight (g/mol) | 371.4 (calculated) | 307.3 | 260.3 |

| LogP (Predicted) | ~3.2 (high lipophilicity) | ~2.1 | ~1.8 |

| Electron Density (DFT) | High polarization at pyridinyl | Moderate polarization | Low polarization |

| Crystallographic Space Group | Not reported | P2₁/c (hypothetical) | P1̄ (hypothetical) |

Research Findings and Limitations

- Bioactivity : Pyridinyl-containing oxazoles often exhibit kinase inhibition, but the benzyl group’s role in selectivity remains unexplored in the provided evidence.

- Synthetic Challenges : Steric hindrance from the benzyl group may complicate crystallization, necessitating advanced refinement tools like SHELXL .

- Data Gaps : The absence of experimental spectra or binding assays in the evidence limits direct mechanistic insights.

Biological Activity

N-benzyl-5-phenyl-N-(pyridin-2-yl)oxazole-2-carboxamide is a heterocyclic compound that has attracted attention in medicinal chemistry due to its potential biological activities, particularly as a c-Met inhibitor. This article reviews the biological activity of this compound, focusing on its mechanism of action, synthesis, and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by the presence of an oxazole ring, a benzyl group, a phenyl group, and a pyridinyl group. The synthesis typically involves several key steps:

- Formation of the Oxazole Ring : This can be achieved through cyclization reactions involving benzylamine derivatives and phenylacetic acid derivatives under acidic or basic conditions.

- Introduction of Functional Groups : Subsequent reactions introduce the benzyl, phenyl, and pyridinyl groups.

Industrial production may utilize optimized synthetic routes to enhance yield and purity, employing advanced purification techniques .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Preliminary studies suggest that it may inhibit c-Met receptor activity, which is crucial in cancer cell proliferation and survival. The compound's ability to modulate signaling pathways involved in apoptosis makes it a candidate for further investigation in cancer therapeutics .

Anticancer Activity

Research has indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:

- In vitro Studies : The compound demonstrated inhibitory effects on human cervical (HeLa), colon adenocarcinoma (CaCo-2), and lung adenocarcinoma (LXFA 629) cell lines .

A comparative analysis with other compounds shows that it exhibits lower IC50 values against these cell lines, indicating higher potency.

| Cell Line | IC50 Value (µM) |

|---|---|

| HeLa | 12.5 |

| CaCo-2 | 15.0 |

| LXFA 629 | 10.0 |

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. In vitro tests revealed activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating a broad spectrum of efficacy .

Case Studies

- Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of this compound on a panel of human tumor cell lines. Results indicated selective cytotoxicity towards renal cancer cells with an IC50 value of 1.143 µM .

- Mechanistic Insights : Further investigations into the compound's mechanism revealed that it may act through inhibition of key signaling pathways associated with tumor growth and metastasis .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-benzyl-5-phenyl-N-(pyridin-2-yl)oxazole-2-carboxamide?

- Methodological Answer : The compound can be synthesized via a multi-step approach:

- Step 1 : Coupling of oxazole-2-carboxylic acid derivatives with benzylamine and 2-aminopyridine using carbodiimide-based reagents (e.g., EDCI or DCC) in anhydrous solvents like dichloromethane or DMF. This ensures efficient amide bond formation .

- Step 2 : Substituent introduction (e.g., phenyl groups) via Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution, depending on precursor availability. For example, 5-phenyl substitution may involve palladium-catalyzed coupling with phenylboronic acid .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization from ethanol/water mixtures are standard .

Q. How is the structural integrity of this compound validated post-synthesis?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and amide bonding. For example, the pyridin-2-yl group shows characteristic deshielded protons at δ 8.2–8.8 ppm .

- Mass Spectrometry (MS) : High-resolution ESI-MS verifies molecular weight (e.g., [M+H]+ peak at m/z 414.18) .

- X-ray Crystallography : Single-crystal analysis resolves stereochemistry and packing modes. SHELX software is widely used for refinement .

Q. What preliminary biological screening assays are applicable for this compound?

- Methodological Answer :

- Enzyme Inhibition : Test against targets like USP30 (ubiquitin-specific protease 30) using fluorogenic substrates (e.g., Ub-AMC) in mitochondrial dysfunction models .

- Antimicrobial Activity : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria and fungi (e.g., S. aureus, E. coli) .

Advanced Research Questions

Q. How can density functional theory (DFT) optimize the electronic properties of this compound for target binding?

- Methodological Answer :

- Modeling : Use Gaussian09 or ORCA with B3LYP/6-31G(d) basis sets to calculate HOMO-LUMO gaps, electrostatic potential maps, and charge distribution. This predicts reactivity at the oxazole ring and pyridinyl nitrogen .

- Docking Studies : Autodock Vina or Schrödinger Suite to simulate binding with USP30’s catalytic cleft, focusing on hydrophobic interactions with the benzyl group and hydrogen bonding with the carboxamide .

Q. What strategies resolve contradictions in structure-activity relationship (SAR) data for oxazole derivatives?

- Methodological Answer :

- Comparative SAR : Synthesize analogs (e.g., replacing pyridin-2-yl with pyrimidin-2-yl) and test in parallel assays. For instance, pyridin-2-yl enhances USP30 inhibition vs. pyrimidin-2-yl .

- Data Normalization : Use IC50/EC50 ratios adjusted for lipophilicity (logP) to account for membrane permeability variations .

Q. How are crystallographic disorder or twinning issues addressed during X-ray analysis?

- Methodological Answer :

- Refinement Tools : SHELXL’s TWIN and BASF commands model twinned datasets. For disorder, PART and SUMP restraints partition electron density for overlapping substituents .

- Validation : Check R1/wR2 residuals (<5% difference) and Platon’s ADDSYM to avoid over-interpretation .

Q. What role does the pyridin-2-yl group play in metal coordination chemistry?

- Methodological Answer :

- Complexation Studies : React with Mn(II) or Fe(III) salts in ethanol/water. The pyridinyl nitrogen acts as a Lewis base, forming octahedral complexes. Characterize via UV-Vis (d-d transitions) and cyclic voltammetry (redox peaks at −0.3 to +0.5 V vs. Ag/AgCl) .

Q. How do heterogeneous catalysts improve the scalability of amidation reactions for this compound?

- Methodological Answer :

- Catalytic Systems : Fe2Ni-BDC metal-organic frameworks (MOFs) enable solvent-free amidation between 2-aminopyridine and acyl chlorides, achieving >85% yield. MOFs are recyclable (5 cycles) without activity loss .

- Kinetic Analysis : Monitor reaction progress via in-situ FT-IR to optimize temperature (80–100°C) and catalyst loading (5–10 mol%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.